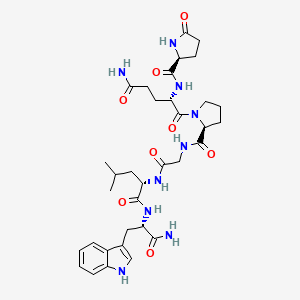
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 285.69 .
Synthesis Analysis
The synthesis of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride involves the reaction with carboxylic acids in the presence of condensing agents . This compound is utilized for the fluorescence detection of the generated derivatives in high-performance liquid chromatography or capillary electrophoresis .Molecular Structure Analysis
The molecular formula of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is C10H12ClN5O3 . The InChI representation of the molecule isInChI=1S/C10H11N5O3.ClH/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H . The Canonical SMILES representation is C1CN(CCN1)C2=CC=C(C3=NON=C23)N+[O-].Cl . Chemical Reactions Analysis
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride reacts with carboxylic acids in the presence of condensing agents . This reaction is utilized for the fluorescence detection of the generated derivatives in high-performance liquid chromatography or capillary electrophoresis .Physical And Chemical Properties Analysis
The molecular weight of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is 285.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 1 . The exact mass and monoisotopic mass are both 285.0628670 g/mol . The topological polar surface area is 100 Ų . The heavy atom count is 19 .Aplicaciones Científicas De Investigación
Fluorescence Visualization of Lysosomes in Live Cells
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride (NBD-PZ) has been utilized for its fluorescence capabilities, notably in the visualization of lysosomes within live cells. The compound shows elevated fluorescence intensity at pH levels of 7.0 or lower, facilitating clear imaging of lysosomes under fluorescence microscopy. This application presents a cost-effective alternative to commercially available lysosomal probes, offering significant benefits in cellular biology research (Ishiguro, Ando, & Goto, 2008).
Imaging of Low pH Regions and Lipid Membranes
NBD derivatives, including 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole, have been investigated for their potential as molecular probes in biological imaging. These compounds exhibit high luminescence in protonated forms, making them suitable for imaging acidic cellular compartments and lipid membranes within various cell types. The findings underscore the utility of NBD-based compounds in cell biology and pharmaceutical research to explore cellular structures and functions (de Almeida et al., 2021).
Monitoring Airborne Isocyanates
Another significant application of 4-Nitro-7-piperazino-2,1,3-benzoxadiazole is in environmental monitoring, particularly in the detection of airborne isocyanates. The compound reacts with isocyanates to form urea derivatives, which can then be separated and detected using liquid chromatography. This method offers enhanced sensitivity and selectivity for isocyanate detection, contributing to occupational health and safety by monitoring air quality in environments where isocyanates are used or produced (Vogel & Karst, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3.ClH/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCQKCUGUBVKKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858198 |
Source


|
| Record name | 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride | |
CAS RN |
374730-75-3 |
Source


|
| Record name | 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)






